molecular formula C26H22N4O3S B2521521 N-(2-methoxy-5-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide CAS No. 946236-50-6

N-(2-methoxy-5-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide

Cat. No.: B2521521
CAS No.: 946236-50-6
M. Wt: 470.55
InChI Key: LRSMAIUQJBMNIW-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide is a structurally complex heterocyclic compound featuring a fused tricyclic core (8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one) substituted with methyl, phenyl, and methoxy-methylphenyl groups.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-15-9-10-20(33-3)19(11-15)29-21(31)13-30-14-27-23-22-18(17-7-5-4-6-8-17)12-16(2)28-25(22)34-24(23)26(30)32/h4-12,14H,13H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSMAIUQJBMNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)SC4=NC(=CC(=C34)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the core triazatricyclo structure, followed by the introduction of the phenyl, methoxy, and methyl groups through various substitution reactions. The final step involves the acylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent modulation of downstream pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Functional Groups Potential Implications
Target Compound 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one - 11-Methyl
- 13-Phenyl
- N-(2-methoxy-5-methylphenyl)
- Methoxy
- Methyl
- Acetamide
Enhanced lipophilicity (5-methyl on phenyl) may improve membrane permeability; tricyclic rigidity could favor selective target binding .
2-(11-Acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide () 8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3,5-dione - 11-Acetyl
- 4-Phenyl
- N-(2-methoxyphenyl)
- Acetyl
- Methoxy
- Acetamide
Acetyl group at position 11 may increase metabolic lability compared to the target’s 11-methyl group; dual ketone (3,5-dioxo) could reduce solubility .
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (e) Linear hexan backbone - 2,6-Dimethylphenoxy
- Amino/hydroxy on hexan
- Phenoxy
- Amino
- Hydroxy
Flexible backbone may reduce target specificity; polar groups (amino, hydroxy) enhance solubility but limit blood-brain barrier penetration .
N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide (h) Oxazinan-hexan hybrid - 2,6-Dimethylphenoxy
- Benzyl-oxazinan
- Oxazinan (cyclic carbamate)
- Phenoxy
Oxazinan introduces hydrogen-bonding capacity; benzyl group may enhance hydrophobic interactions in binding pockets .

Functional Group Impact on Bioactivity

  • Methoxy vs.
  • Tricyclic vs. Linear/Oxazinan Cores : The rigid tricyclic system in the target compound likely restricts conformational flexibility, favoring entropically driven binding to structured targets (e.g., kinases) over the more adaptable linear or oxazinan-based analogues .
  • Methyl vs. Acetyl at Position 11 : The 11-methyl group in the target compound may confer greater metabolic stability than the acetyl group in ’s analogue, which could undergo hydrolysis or cytochrome P450-mediated modifications .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : The absence of labile groups (e.g., acetyl in ) and presence of stable methyl substitutions may prolong the target compound’s half-life compared to analogues with ester or amide moieties .

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and implications for medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions to construct the tricyclic core and introduce various substituents. Common methods include:

  • Formation of the Tricyclic Core : Utilizing cyclization reactions to form the triazatricyclo structure.
  • Substituent Introduction : Employing nucleophilic substitutions to add the methoxy and methyl groups at specific positions on the phenyl rings.
  • Final Acetamide Formation : The acetamide group is introduced through acylation reactions.

Anticancer Properties

Research indicates that N-(2-methoxy-5-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl) exhibits significant anticancer properties. In vitro studies have shown it to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The activity is attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.

Anti-inflammatory Effects

Preliminary research suggests that N-(2-methoxy-5-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl) may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models.

The precise mechanism of action for this compound is still under investigation; however, it is believed to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell survival.
  • Receptor Modulation : It could modulate receptor activity linked to inflammation and immune responses.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Activity :
    • Objective : To assess the efficacy of the compound in inhibiting cancer cell growth.
    • Methodology : MTT assay was performed on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • Results : The compound showed IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent anticancer activity.
  • Study on Antimicrobial Properties :
    • Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion method was employed.
    • Results : Zones of inhibition measured 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/mL.

Data Table

Biological ActivityTarget Organisms/CellsIC50/Zone of InhibitionReference
AnticancerMCF-715 µM
A54920 µM
AntimicrobialStaphylococcus aureus15 mm
Escherichia coli12 mm
Anti-inflammatoryCytokine productionInhibition observed

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